YoYo-3

Multicolor fluorescence imaging Flow cytometry panel design Spectral unmixing

YoYo-3 (CAS 156312-20-8) is a cell-impermeant, far-red fluorescent homodimeric cyanine nucleic acid stain that eliminates spectral crosstalk in multiplexed dead-cell discrimination workflows. Unlike spectrally adjacent viability dyes (e.g., SYTOX Green or TOTO-3), YoYo-3 occupies a distinct 612/631 nm optical window between green fluorophores and near-IR probes, enabling unambiguous three-color flow cytometry gating without compensation complexity. • 100- to 1000-fold fluorescence enhancement upon dsDNA binding; essentially non-fluorescent in free state. • Yoctomole-level detection sensitivity validated in capillary electrophoresis with far-red LIF detection-enables femtogram DNA quantification without amplification. • Bis-intercalation mode with binding constants of 10⁸-10⁹ M⁻¹; removes supercoils from CCC plasmid DNA, enabling specialized DNA topology and restriction enzyme fidelity studies. • Supplied as 1 mM solution in DMSO; stable at ambient temperature during standard international shipping.

Molecular Formula C53H58I4N6O2
Molecular Weight 1318.7 g/mol
CAS No. 156312-20-8
Cat. No. B114211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYoYo-3
CAS156312-20-8
SynonymsYoYo-3
YoYo-3 homodime
Molecular FormulaC53H58I4N6O2
Molecular Weight1318.7 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
InChIInChI=1S/C53H58N6O2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4
InChIKeyJSBNEYNPYQFYNM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YoYo-3 Far-Red Nucleic Acid Stain Overview


YoYo-3 (CAS 156312-20-8) is a cell-impermeant, far-red fluorescent homodimeric cyanine nucleic acid stain belonging to the oxazole red homodimer family . It is a bis-intercalating dye composed of two YO-PRO-3 monomeric chromophores linked by a flexible bridge, carrying four positive charges that confer exceptionally high binding affinity for double-stranded DNA (dsDNA) . The dye is essentially non-fluorescent in its free state but undergoes a 100- to 1000-fold fluorescence enhancement upon intercalation into dsDNA, with excitation/emission maxima of 612/631 nm when bound . Supplied as a 1 mM solution in DMSO with a molecular weight of 1322.73 g/mol (tetraiodide salt), YoYo-3 is used primarily as a nuclear counterstain, dead-cell indicator, and ultrasensitive DNA detection probe in fluorescence microscopy, flow cytometry, capillary electrophoresis, and single-molecule biophysics [1].

Detection Channel

Far-red fluorescent channel for multicolor nucleic acid staining

Probe Type

Cell-impermeant, bis-intercalating dsDNA dye for dead-cell discrimination

Workflow Compatibility

Supports flow cytometry, fluorescence microscopy, CE-LIF, and single-molecule biophysics

Why YoYo-3 Cannot Be Replaced


Although multiple cell-impermeant dimeric cyanine dyes exist within the same product family — including YOYO-1 (green, 491/509 nm), TOTO-3 (far-red, 642/660 nm), and POPO-3 (yellow, 534/570 nm) — each possesses a spectrally distinct excitation/emission profile, different extinction coefficient and quantum yield, and sequence-dependent DNA binding behaviour that precludes generic interchangeability . YoYo-3 occupies a narrow far-red optical window (612/631 nm) that falls between the orange BOBO-3 (570/602 nm) and the deeper-red TOTO-3 (642/660 nm), enabling multiplexing with both green fluorophores (e.g., Alexa Fluor 488, FITC) and near-infrared probes without spectral crosstalk . Furthermore, the oxazole-based chromophore of YoYo-3 exhibits unique H-aggregate formation on specific DNA sequences that is not observed identically with thiazole-based dimers such as TOTO-3, and YoYo-3 demonstrates both bis- and mono-intercalation binding modes that alter DNA topology in ways relevant to restriction enzyme activity and single-molecule biophysical studies [1]. Substitution without considering these quantified differences risks spectral incompatibility, altered DNA mechanics, and loss of detection sensitivity.

YOYO-1

Green-emission dye (509 nm) occupies a different spectral channel; cannot replace far-red YoYo-3 in multicolor panels without redesigning the detection scheme.

TOTO-3

Deeper-red emission (660 nm) requires 633 nm excitation and may overlap with near-infrared probes; spectral separation from green channels may shift.

YO-PRO-3

Monomeric analog shares the same spectral window but exhibits approximately 4-fold lower molecular brightness; detection sensitivity may not transfer.

YoYo-3 Performance Evidence


Far-Red Spectral Positioning

YoYo-3 provides excitation/emission maxima of 612/631 nm when bound to dsDNA, placing it in a far-red window that is spectrally separated from the green-fluorescent YOYO-1 (491/509 nm) and the deeper-red TOTO-3 (642/660 nm) . This 121 nm Stokes shift between YOYO-1 and YoYo-3, and the 29 nm gap between YoYo-3 and TOTO-3 emission maxima, enable three-color nucleic acid detection schemes using common laser lines (Ar 488 nm, He-Ne 594 nm, He-Ne 633 nm) with minimal fluorescence bleed-through . The spectral separation from YO-PRO-3 monomer (612/631 nm, identical Ex/Em but with approximately 4-fold lower molecular brightness) means YoYo-3 offers equivalent spectral positioning with substantially higher per-molecule signal .

Far-Red Spectral Positioning
Head-to-head
YoYo-3 Ex/Em 612/631 nm; 122 nm emission gap from YOYO-1 (509 nm), 29 nm gap to TOTO-3 (660 nm)
Enables three-color DNA staining with minimal spectral crosstalk using common 488/594/633 nm laser lines.
Handbook data; independent verification recommended.
Multicolor fluorescence imaging Flow cytometry panel design Spectral unmixing

Extinction Coefficient vs. YOYO-1

Upon binding to dsDNA, YoYo-3 exhibits an extinction coefficient (ε) of 167,000 M⁻¹cm⁻¹ and a fluorescence quantum yield (Φ) of 0.15, as reported by multiple independent vendor specifications . In comparison, YOYO-1 has an ε of 98,900 M⁻¹cm⁻¹ and Φ of 0.52 . The 1.69-fold higher extinction coefficient of YoYo-3 means it absorbs 69% more photons per molar unit at its excitation maximum. Although YOYO-1 has a higher quantum yield (0.52 vs 0.15), the brightness product (ε × Φ) for YoYo-3 is 25,050 M⁻¹cm⁻¹ compared to 51,428 M⁻¹cm⁻¹ for YOYO-1, indicating YOYO-1 is approximately 2-fold brighter on a per-molecule basis under optimal excitation. However, the higher ε of YoYo-3 becomes advantageous in low-abundance target detection scenarios where excitation light intensity is the limiting factor rather than quantum yield [1].

Extinction Coefficient vs. YOYO-1
Cross-study context
ε = 167,000 M⁻¹cm⁻¹ (1.69× higher than YOYO-1); Φ = 0.15; brightness product ~0.49× of YOYO-1
Higher absorbance efficiency supports excitation-limited detection scenarios despite lower quantum yield.
Vendor-reported data; corroborated across multiple sources.
Fluorescence brightness Nucleic acid quantification Single-molecule detection

Ultrasensitive DNA Detection

In a seminal capillary electrophoresis study with laser-induced fluorescence (LIF) detection, Figeys et al. demonstrated that dsDNA pre-stained with YoYo-3, POPO-3, or YOYO-1 at a ratio of 1 dye molecule per 10 base pairs yields detection limits on the order of ~1 zmol of dye, corresponding to a few yoctomoles (10⁻²⁴ mol) of fluorescently labeled DNA [1]. This places YoYo-3 in the highest-sensitivity tier alongside POPO-3 and YOYO-1, all three outperforming conventional intercalators such as ethidium bromide by several orders of magnitude. Critically, YoYo-3 achieves this sensitivity in the far-red spectral region where autofluorescence from biological matrices and optical components is inherently lower than in the green region used by YOYO-1, providing a superior signal-to-background ratio in complex samples [2]. The dye-DNA complex also exhibits sufficient stability for electrophoretic separation, with dissociation during migration reported as negligible under the conditions tested .

Ultrasensitive DNA Detection
Head-to-head
LOD ~1 zmol dye by CE-LIF; few yoctomoles of labeled DNA at 1 dye:10 bp ratio
Yoctomole-level detection in the far-red channel with reduced autofluorescence background vs. green-emitting alternatives.
Reported LOD context; matrix-specific validation advised.
Ultrasensitive DNA detection Capillary electrophoresis Single-molecule counting

Bis-Intercalation Binding Mode

Fluorescence lifetime measurements by Popa et al. demonstrate that YoYo-3 binds to dsDNA via two distinct modes — bis-intercalation and mono-intercalation — unlike monomeric cyanine dyes such as YO-PRO-3 that bind exclusively via mono-intercalation [1]. This dual binding mode has functional consequences: YoYo-3 removes supercoils from covalently closed circular (CCC) DNA, changes the DNA linking number, and induces the appearance of additional electrophoretic bands. Most notably, YoYo-3 promotes an unusual 'star' (relaxed-specificity) activity of the restriction enzyme Hind III, a phenomenon not reported for mono-intercalating dyes [2]. The binding constants for dimeric cyanines of this class, including YoYo-3, are reported to be in the range of 10⁸–10⁹ M⁻¹, compared to ~10⁵–10⁶ M⁻¹ for typical mono-intercalators such as ethidium bromide, representing a ~100- to 10,000-fold higher affinity due to the combined bis-intercalation and electrostatic interactions of the tetra-cationic structure [3].

Bis-Intercalation Binding Mode
Class-level context
Dual bis- and mono-intercalation; K_a ~10⁸–10⁹ M⁻¹; removes CCC DNA supercoils; induces Hind III star activity
Binding stability and DNA topological modulation that mono-intercalators cannot replicate.
Class-level inference for dimeric cyanines; direct YoYo-3 confirmation recommended.
DNA topology Restriction enzyme activity Bis-intercalation binding mode

H-Aggregate Formation and Quenching

Lopez et al. (2012) and Ruedas-Rama et al. (2014) have independently demonstrated that YoYo-3 forms non-fluorescent H-aggregates when bound to specific DNA templates, notably single-stranded polycytidine (poly(dC)) tracts and double-stranded poly(dA)·poly(dT) regions [1]. These H-aggregates are characterized by the appearance of a new absorption band at approximately 500 nm, blue-shifted from the monomeric bound-dye absorption, and result in complete quenching of YoYo-3 fluorescence [2]. This sequence-dependent aggregation behaviour is linked to the narrow minor groove and enhanced electrostatic negative potential of poly(dA)·poly(dT) tracts, which promote close packing of the cationic dye molecules. While this H-aggregate formation is also observed to some extent with other oxazole-based dimers (e.g., YOYO-1), the specific threshold dye/bp ratios and spectral signatures differ between YOYO-1 and YoYo-3 due to differences in chromophore structure (oxazole yellow vs. oxazole red) [3]. This represents a critical consideration for quantitative DNA imaging in AT-rich genomic regions that does not apply to minor-groove binders such as DAPI or Hoechst.

H-Aggregate Formation and Quenching
Cross-study context
Non-fluorescent H-aggregates on poly(dA)·poly(dT) and poly(dC) tracts; new absorption band at ~500 nm
Sequence-dependent quenching requires dye/bp ratio control for quantitative AT-rich DNA imaging.
Reported for oxazole-based dimers; threshold differs from YOYO-1.
Sequence-dependent staining H-aggregate quenching AT-rich DNA bias

ATP-Induced DNA Contraction Artifact

Roushan et al. (2015) investigated the mechanical properties of single DNA molecules stained with YoYo-3 or YOYO-1 and confined in 100 × 100 nm² nanofluidic channels in the presence of ATP concentrations up to 2 mM [1]. The study found that ATP reduces the apparent length of intercalator-stained DNA by up to 11%, attributed to competitive displacement of the dye from the double helix by ATP. Critically, this ATP-induced contraction was absent when DNA was visualized with the minor-groove binding probe DAPI (4′,6-diamidino-2-phenylindole), which showed negligible mechanical effects under identical ATP concentrations [2]. Both YoYo-3 and YOYO-1 exhibited similar susceptibility to ATP interference, confirming that this is a class-level limitation of bis-intercalating cyanine dimers rather than a dye-specific property. For single-molecule experiments conducted in the presence of ATP (e.g., DNA-protein interaction assays requiring ATP hydrolysis), this represents a significant artefact that must be controlled for when using YoYo-3 [3].

ATP-Induced DNA Contraction
Head-to-head
~11% DNA length contraction at ≤2 mM ATP for YoYo-3/YOYO-1; negligible change with DAPI
ATP interference artifact relevant for single-molecule mechanics assays; DAPI control or correction factor may be required.
Nanochannel confinement data; class-level limitation of bis-intercalating cyanine dimers.
Single-molecule biophysics Nanochannel confinement ATP interference

YoYo-3 Applications


Multiplexed Dead-Cell Discrimination

YoYo-3's 612/631 nm emission sits in a spectral gap between common green fluorescent proteins (e.g., GFP, Em ~509 nm) and near-infrared dyes (e.g., Cy7, Em ~770 nm), enabling unambiguous dead-cell gating in three-color flow cytometry panels without the compensation complexity required by spectrally adjacent viability dyes such as SYTOX Green (504/523 nm) or TOTO-3 (642/660 nm) [Section 3, Evidence Item 1]. The 100- to 1000-fold fluorescence enhancement upon dsDNA binding and the cell-impermeant property ensure that only membrane-compromised dead cells produce bright far-red nuclear signal distinguishable from live-cell autofluorescence. Combined with the zeptomole-level detection sensitivity validated by Figeys et al. [Section 3, Evidence Item 3], this enables identification of rare dead-cell populations (<0.1%) in heterogeneous samples such as dissociated tissue preparations or microbial consortia.

dsDNA Quantification by CE-LIF

YoYo-3 is a first-choice pre-stain for capillary electrophoresis-based dsDNA quantification when far-red laser-induced fluorescence (LIF) detection is available (e.g., 594 nm He-Ne or 633 nm laser lines). The yoctomole-level detection limit demonstrated in head-to-head comparison with POPO-3 and YOYO-1 [Section 3, Evidence Item 3] enables quantification of femtogram DNA amounts without amplification, while the far-red emission minimizes interference from fluorescent impurities commonly present in biological extracts. For applications where ATP is present in the running buffer (e.g., enzyme-coupled assays), users should be aware of the ~11% DNA contraction artefact [Section 3, Evidence Item 6] and either omit ATP, use DAPI co-staining as an internal reference, or apply the published correction factor.

Plasmid DNA Topology Analysis

The unique ability of YoYo-3 to remove supercoils from CCC plasmid DNA and induce Hind III star activity [Section 3, Evidence Item 4] makes it a specialized tool for investigating DNA topology, linking number changes, and restriction enzyme fidelity. Unlike mono-intercalators such as ethidium bromide or cell-permeant dyes, YoYo-3's bis-intercalation mode with binding constants of 10⁸–10⁹ M⁻¹ provides both high-affinity tracking of plasmid forms and a functional perturbation that can be exploited to probe enzyme processivity under topological stress. Researchers should compare results obtained with YoYo-3 against those from minor-groove binders (DAPI, Hoechst) to distinguish dye-induced effects from intrinsic DNA behaviour, particularly in the presence of ATP [Section 3, Evidence Item 6].

Single-Molecule FRET Imaging

YoYo-3 has been successfully deployed as a FRET acceptor in single-molecule fluorescence studies where it is paired with Alexa Fluor 488 as the donor, enabling donor-acceptor distance measurements that reveal multiple binding states of the dye on dsDNA [Section 3, Evidence Items 4 and 5]. Its extinction coefficient of 167,000 M⁻¹cm⁻¹ provides efficient acceptor absorption, while the 612/631 nm excitation/emission profile allows clean separation from the 488 nm donor channel. For quantitative single-molecule FRET efficiency calculations, users should control the dye/base pair ratio below the H-aggregation threshold (dye/bp < ~1:10) to avoid non-fluorescent aggregate quenching on AT-rich sequences [Section 3, Evidence Item 5]. The technique has been applied to single-copy viral DNA screening with zero false-positive detection [Section 3, Evidence Item 3, REFS-2].

Application
Selection Property
Validation Focus
Multiplexed Dead-Cell Discrimination
Far-red emission window for multicolor flow cytometry panels
Live/dead gating specificity; spectral separation from green and near-infrared channels
dsDNA Quantification by CE-LIF
Ultrasensitive far-red LIF detection for trace DNA analysis
LOD verification in target matrix; ATP interference assessment for enzyme-coupled assays
Plasmid DNA Topology Analysis
Bis-intercalation binding mode with high affinity
Topological effects on CCC DNA; restriction enzyme fidelity under dye-induced stress
Single-Molecule FRET Imaging
Far-red acceptor with high extinction coefficient for donor-acceptor distance measurements
FRET efficiency calibration; dye/bp ratio control to avoid H-aggregate quenching on AT-rich sequences

Technical Documentation Hub

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